Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-
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Overview
Description
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyphenyl group, a morpholino group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-methoxybenzaldehyde.
Attachment of the morpholino group: The final step is the nucleophilic substitution reaction where the morpholino group is introduced to the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated that it may possess pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanone: This compound lacks the pyrazole and morpholino groups, making it less complex and potentially less versatile in its applications.
4-Morpholino-1H-pyrazole: This compound lacks the methoxyphenyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
61323-10-2 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-4-morpholin-4-ylpyrazol-3-yl]ethanone |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)16-15(18-7-9-22-10-8-18)11-19(17-16)13-3-5-14(21-2)6-4-13/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
MGSBSYOUEIBBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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